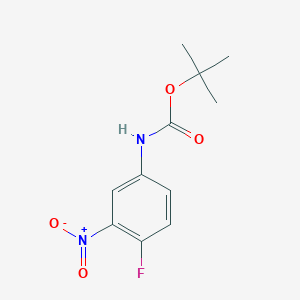
(R)-1-(4-Fluorophenyl)-1-propanol
Übersicht
Beschreibung
Fluorophenyl compounds are a class of organic compounds containing a phenyl ring and a fluorine atom. They are used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is characterized by the presence of a phenyl ring and a fluorine atom. The fluorine atom is highly electronegative, which can influence the chemical properties of the compound .Chemical Reactions Analysis
Fluorophenyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . The specific reactions that a fluorophenyl compound can undergo depend on its structure and the other functional groups present in the molecule.Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have high stability and low reactivity due to the strong carbon-fluorine bond. They are often resistant to hydrolysis and oxidation .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Enantiomerically pure 1, 2-diamino-1-(4-fluorophenyl)propanes, synthesized using intermediates like (R)-1-(4-Fluorophenyl)-1-propanol, have been explored for antitumor activity. These compounds have shown inhibitory effects on cancer cell lines, such as the MCF-7 breast cancer cell line. (Dufrasne et al., 2002)
Asymmetric Synthesis
- The compound has been used in asymmetric synthesis processes. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, has utilized yeast reductase, with intermediates related to (R)-1-(4-Fluorophenyl)-1-propanol. (Choi et al., 2010)
Chiral Building Blocks in Pharmaceutical Industries
- Optically active 1-phenyl 1-propanol, related to the compound , is used as a chiral building block in pharmaceutical industries. Techniques like lipase-catalyzed enantioselective production have been optimized for such compounds. (Soyer et al., 2010)
Muscarinic Antagonist Synthesis
- Enantiomers of muscarinic antagonists, closely related to (R)-1-(4-Fluorophenyl)-1-propanol, have been synthesized and studied for their potential in treating conditions such as psychosis and depression. (Sjö & Aasen, 1993)
Nonsteroidal Antiandrogens
- Derivatives of (R)-1-(4-Fluorophenyl)-1-propanol have been studied as nonsteroidal antiandrogens. These compounds have shown potential in treating androgen-responsive diseases. (Tucker et al., 1988)
NMDA Receptor Antagonists
- Analogues of (R)-1-(4-Fluorophenyl)-1-propanol have been synthesized for their role as NMDA receptor antagonists, providing insights into the treatment of neurodegenerative disorders. (Butler et al., 1998)
Synthesis of Fluorinated Chirons
- The synthesis of fluorinated chirons, utilizing compounds like (R)-1-(4-Fluorophenyl)-1-propanol, has been explored for their application in various organic syntheses and potential pharmaceutical applications. (Arnone et al., 1995)
Wirkmechanismus
The mechanism of action of fluorophenyl compounds can vary widely depending on their structure and the context in which they are used. For example, some fluorophenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action may involve interacting with biological targets .
Safety and Hazards
Zukünftige Richtungen
The study and application of fluorophenyl compounds is a dynamic field with potential for future developments. This could include the synthesis of new fluorophenyl compounds, the discovery of new reactions involving these compounds, or the development of new applications in areas such as pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
(1R)-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKDCZWGZSHNR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436142 | |
| Record name | (R)-1-(4-Fluorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-fluorophenyl)propan-1-ol | |
CAS RN |
166371-89-7 | |
| Record name | (R)-1-(4-Fluorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



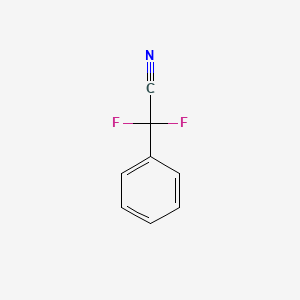
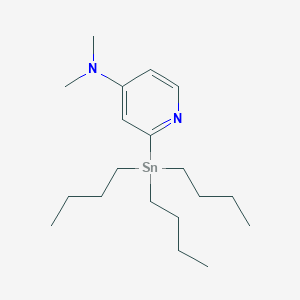

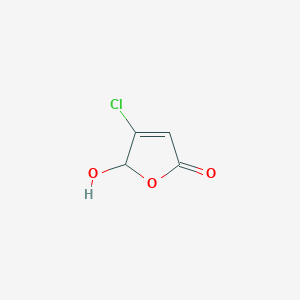


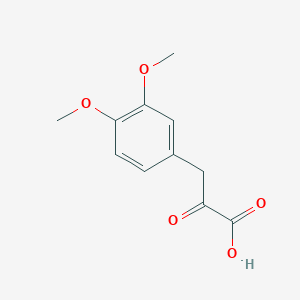


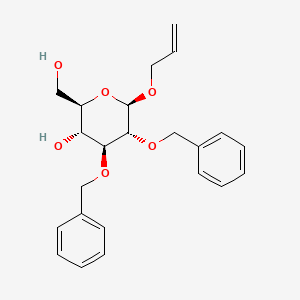
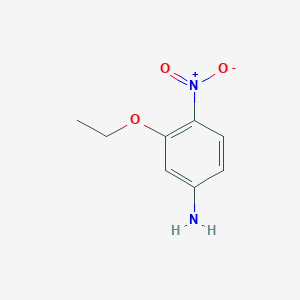

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
